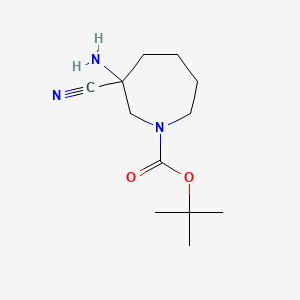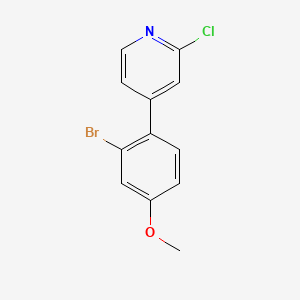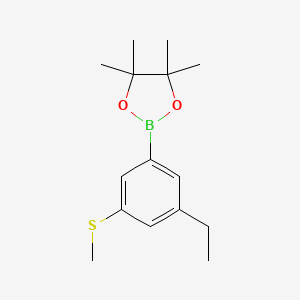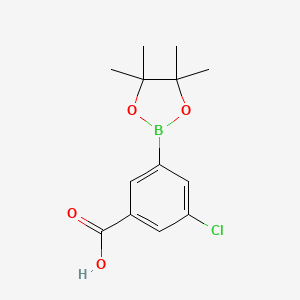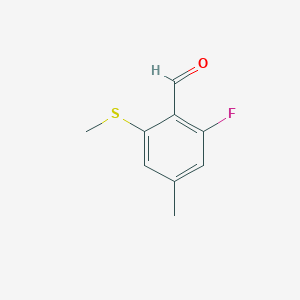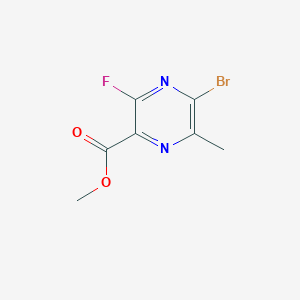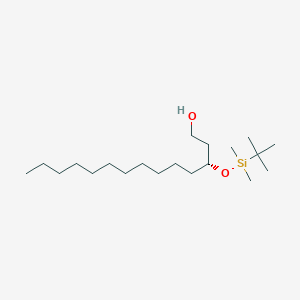
(R)-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of a long-chain alcohol. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol typically involves the protection of the hydroxyl group of ®-3-hydroxytetradecan-1-ol. The process can be summarized as follows:
Starting Material: ®-3-hydroxytetradecan-1-ol.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Catalyst: Imidazole or a similar base.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds via the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, facilitated by the base, resulting in the formation of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol.
Industrial Production Methods
While specific industrial production methods for ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Deprotection: ®-3-hydroxytetradecan-1-ol.
Oxidation: ®-3-oxotetradecan-1-ol or ®-3-tetradecanal.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is used in various fields of scientific research:
Chemistry: As a protected intermediate in the synthesis of complex molecules.
Biology: In the study of lipid metabolism and as a model compound for studying membrane interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free alcohol.
相似化合物的比较
Similar Compounds
®-3-((tert-Butyldiphenylsilyl)oxy)tetradecan-1-ol: Similar protecting group but with phenyl groups instead of methyl groups.
®-3-((Trimethylsilyl)oxy)tetradecan-1-ol: Uses a smaller trimethylsilyl group.
®-3-((Triisopropylsilyl)oxy)tetradecan-1-ol: Uses a bulkier triisopropylsilyl group.
Uniqueness
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is unique due to the balance it offers between steric bulk and ease of removal. The tert-butyldimethylsilyl group provides sufficient steric protection to the hydroxyl group while being easily removable under mild conditions, making it a versatile protecting group in organic synthesis.
属性
分子式 |
C20H44O2Si |
|---|---|
分子量 |
344.6 g/mol |
IUPAC 名称 |
(3R)-3-[tert-butyl(dimethyl)silyl]oxytetradecan-1-ol |
InChI |
InChI=1S/C20H44O2Si/c1-7-8-9-10-11-12-13-14-15-16-19(17-18-21)22-23(5,6)20(2,3)4/h19,21H,7-18H2,1-6H3/t19-/m1/s1 |
InChI 键 |
WOUDGKLRLYISOC-LJQANCHMSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](CCO)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CCCCCCCCCCCC(CCO)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


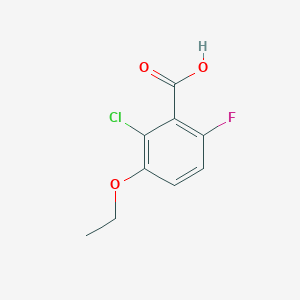
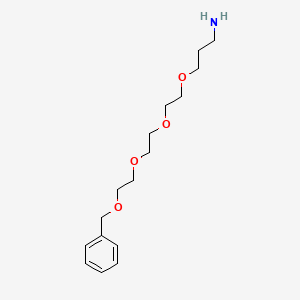
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
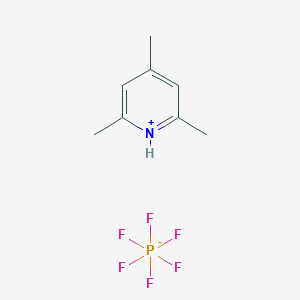
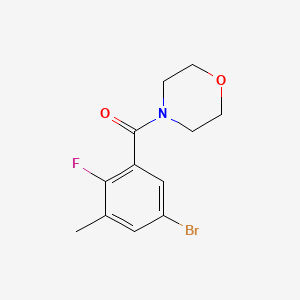
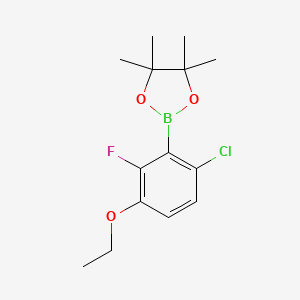
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
